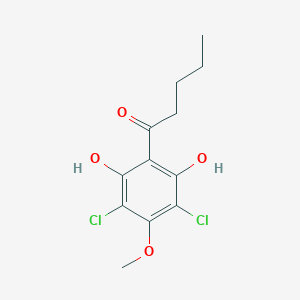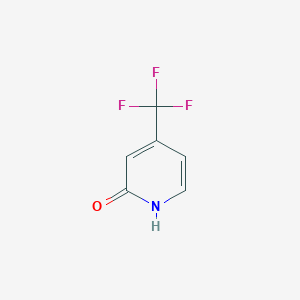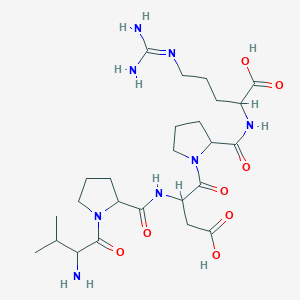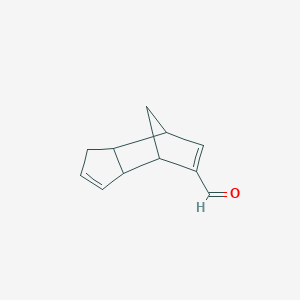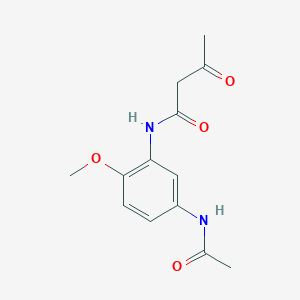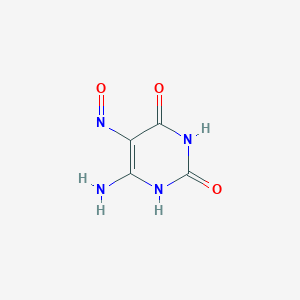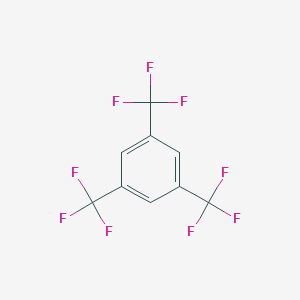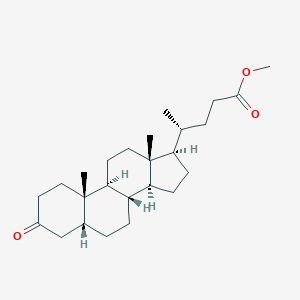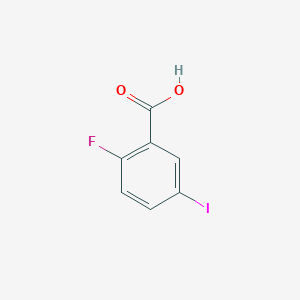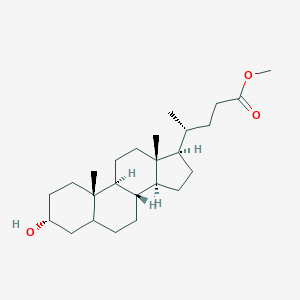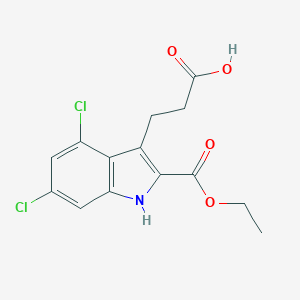![molecular formula C40H66NO7P B044912 [(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 111621-45-5](/img/structure/B44912.png)
[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate, also known as TMA-DPH, is a fluorescent probe that is widely used in scientific research. This molecule has unique properties that make it an ideal tool for studying membrane dynamics, lipid-protein interactions, and membrane fluidity.
作用机制
[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate is a fluorescent probe that is sensitive to changes in membrane fluidity and polarity. When incorporated into a membrane, [(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate undergoes a change in its fluorescence emission spectrum. This change is due to the interaction of [(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate with the surrounding lipids and proteins. [(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate is highly sensitive to changes in membrane fluidity and polarity, making it an ideal tool for studying membrane properties.
生化和生理效应
[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate has no known biochemical or physiological effects on cells or organisms. It is a non-toxic fluorescent probe that is widely used in scientific research.
实验室实验的优点和局限性
[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate has several advantages for lab experiments. It is a highly sensitive fluorescent probe that can detect changes in membrane properties. It is non-toxic and can be incorporated into a variety of lipid-based systems. However, [(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate has some limitations. It is sensitive to changes in temperature and pH, which can affect its fluorescence emission spectrum. It is also sensitive to photobleaching, which can limit its usefulness in long-term experiments.
未来方向
There are several future directions for [(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate research. One area of interest is the development of new fluorescent probes that are more sensitive and specific than [(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate. Another area of interest is the use of [(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate in vivo to study membrane properties in living organisms. Additionally, [(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate could be used to study the effects of drugs and other compounds on membrane properties in disease models. Overall, [(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate is a valuable tool for studying membrane dynamics and has many potential applications in scientific research.
合成方法
[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate can be synthesized by a two-step process. In the first step, 2-(trimethylazaniumyl)ethyl phosphate is reacted with decanoyl chloride to form 2-decanoyloxyethyl phosphate. In the second step, 2-decanoyloxyethyl phosphate is reacted with 12-(2-naphthyl)dodecanol to form [(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity.
科学研究应用
[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate is widely used in scientific research to study membrane dynamics, lipid-protein interactions, and membrane fluidity. It is a highly sensitive fluorescent probe that can detect changes in membrane fluidity and polarity. [(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate can be incorporated into cell membranes, liposomes, and other lipid-based systems to study their properties. It can also be used to study the effects of drugs and other compounds on membrane properties.
属性
CAS 编号 |
111621-45-5 |
|---|---|
产品名称 |
[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
分子式 |
C40H66NO7P |
分子量 |
703.9 g/mol |
IUPAC 名称 |
[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C40H66NO7P/c1-5-6-7-8-13-17-20-27-40(42)48-39(35-47-49(43,44)46-32-30-41(2,3)4)34-45-31-23-18-15-12-10-9-11-14-16-19-24-36-28-29-37-25-21-22-26-38(37)33-36/h19,21-22,24-26,28-29,33,39H,5-18,20,23,27,30-32,34-35H2,1-4H3/b24-19+/t39-/m1/s1 |
InChI 键 |
MVIGONRFTOSFEZ-VVOGADNZSA-N |
手性 SMILES |
CCCCCCCCCC(=O)O[C@H](COCCCCCCCCCC/C=C/C1=CC2=CC=CC=C2C=C1)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES |
CCCCCCCCCC(=O)OC(COCCCCCCCCCCC=CC1=CC2=CC=CC=C2C=C1)COP(=O)([O-])OCC[N+](C)(C)C |
规范 SMILES |
CCCCCCCCCC(=O)OC(COCCCCCCCCCCC=CC1=CC2=CC=CC=C2C=C1)COP(=O)([O-])OCC[N+](C)(C)C |
同义词 |
1-O-(12-(2-naphthyl)dodec-11-enyl)-2-O-decanoyl-sn-glycerol-3-phosphocholine naphthylvinyl phosphatidylcholine NVPC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2,3'-Bipyridin]-6'(1'H)-one](/img/structure/B44829.png)
